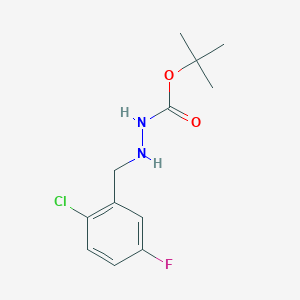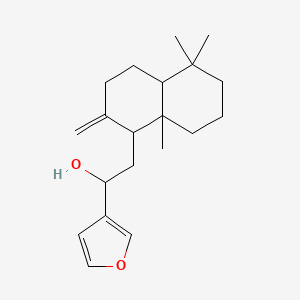
15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene is a furanolabdane hydroxide compound with the molecular formula C20H30O2 and a molecular weight of 302.45 g/mol . This compound is known for its unique chemical structure, which includes an epoxy group and a hydroxyl group attached to a labdane skeleton .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene typically involves the conversion of sclareol, a naturally occurring diterpene alcohol, into the desired compound . The process includes several steps:
Oxidation: Sclareol is oxidized to form an intermediate compound.
Epoxidation: The intermediate undergoes epoxidation to introduce the epoxy group.
Hydroxylation: Finally, the compound is hydroxylated to form this compound
Industrial Production Methods
Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production .
化学反应分析
Types of Reactions
15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy and hydroxyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
科学研究应用
15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and inflammation.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene involves its interaction with specific molecular targets and pathways. The compound’s epoxy and hydroxyl groups play a crucial role in its biological activity. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Sclareol: A precursor in the synthesis of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene.
Coronarin E: Another furanolabdane compound with similar structural features.
7-epi-Coronarin A: A related compound with different stereochemistry
Uniqueness
This compound is unique due to its specific combination of an epoxy group and a hydroxyl group on the labdane skeleton. This unique structure contributes to its distinct chemical reactivity and biological activity .
属性
IUPAC Name |
2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-(furan-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-17(21)15-8-11-22-13-15/h8,11,13,16-18,21H,1,5-7,9-10,12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJODEDKXJPYIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC(C3=COC=C3)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
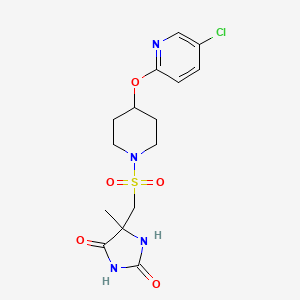

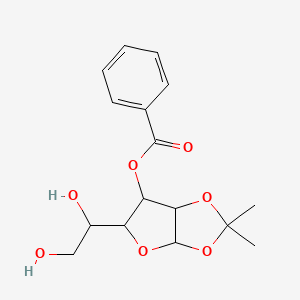
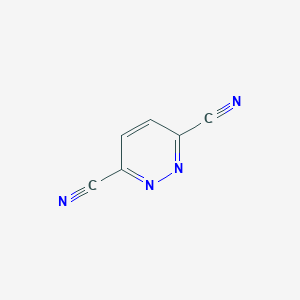
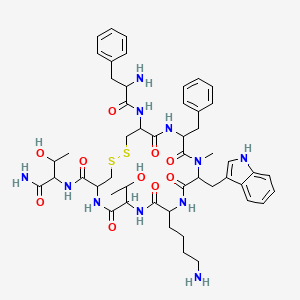

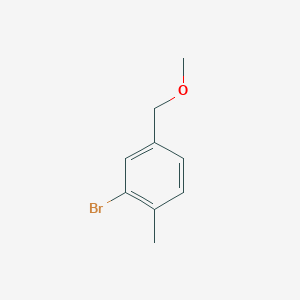

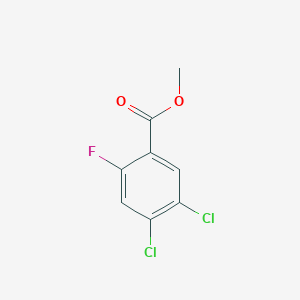


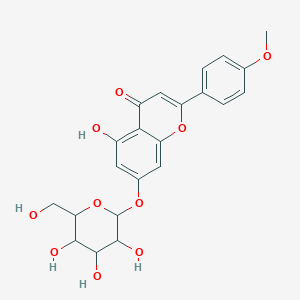
![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)
